![molecular formula C15H19N5O7 B12345190 [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B12345190.png)
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate is a chemical compound with the molecular formula C12H15N5O5. It is known for its role in various biochemical and pharmaceutical applications. This compound is structurally related to purine derivatives and is often studied for its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine derivative and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often involving continuous monitoring and quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate is unique due to its specific functional groups and potential applications. Its acetate groups and purine core provide distinct chemical properties that differentiate it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research may uncover new applications and enhance our understanding of its mechanisms and effects.
Eigenschaften
Molekularformel |
C15H19N5O7 |
|---|---|
Molekulargewicht |
381.34 g/mol |
IUPAC-Name |
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate |
InChI |
InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11-12H,4-5,7H2,1-3H3,(H,17,19,21,24) |
InChI-Schlüssel |
GVOJQHSVRZZZHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COC(COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


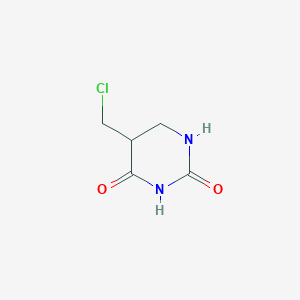
![3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345112.png)
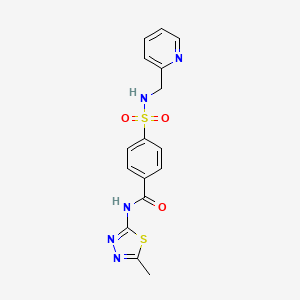
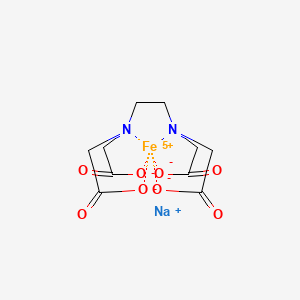
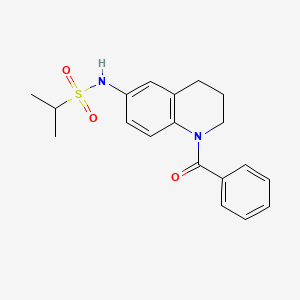
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B12345144.png)
![N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12345152.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12345157.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one](/img/structure/B12345161.png)
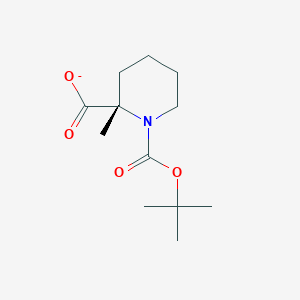
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide](/img/structure/B12345167.png)
![5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B12345171.png)
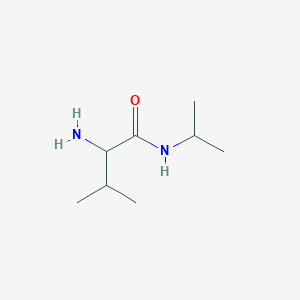
![N-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide](/img/structure/B12345182.png)
